![molecular formula C23H24N4O3S B3013777 N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251678-88-2](/img/structure/B3013777.png)
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide" is a complex organic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as the 1,3,4-thiadiazole ring system, which is known to exhibit various biological activities .
Synthesis Analysis
The synthesis of related compounds involves starting materials like 2-chloronicotinonitrile and involves multiple steps, including the formation of the 1,3,4-thiadiazole ring. The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS . The synthesis process is likely to be intricate, requiring careful control of reaction conditions to obtain the desired product.
Molecular Structure Analysis
The molecular structure of related compounds, such as those mentioned in the papers, shows that the planes of the acetamide and 1,3,4-thiadiazole units can be twisted, as observed in the compound "N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide" . This twisting could affect the overall molecular conformation and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of rings, such as the 1,3,4-thiadiazole, and the introduction of various substituents through reactions like nucleophilic substitution. The reactivity of the sulfur atom in the thiadiazole ring is also noteworthy, as it can participate in hypervalent interactions, which can influence the compound's crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of the 1,3,4-thiadiazole ring and acetamide group can lead to the formation of hydrogen bonds, which can result in the formation of centrosymmetric dimers and further organization into layers within the crystal lattice . These interactions can affect properties like solubility, melting point, and stability.
Aplicaciones Científicas De Investigación
Structural and Chemical Characteristics
- The compound shows structural similarities with diazoxide, an antihypertensive agent, featuring a zwitterionic species and strong acidic character. This suggests potential applications in studying heterocyclic compounds with medical relevance (Dupont et al., 1995).
Synthesis and Reactivity
- It is involved in 1,3-dipolar cycloaddition reactions, forming products with potential as intermediates in pharmaceutical synthesis. These reactions are chemo- and regioselective, important for the targeted design of drugs (Azzouzi et al., 2005).
Crystal Structure Analysis
- Analysis of crystal structures of related compounds aids in understanding the molecular arrangement and potential interactions in biological systems. Such insights are crucial for designing molecules with specific biological activities (Bhatt et al., 2014).
Anticancer Potential
- Derivatives have shown significant anticancer activity against various cancer cell lines, indicating their potential use in cancer treatment. The mechanism of action involves inducing apoptosis in cancer cells, a desirable property for anticancer agents (Ekrek et al., 2022).
Antimicrobial Properties
- Some derivatives have exhibited promising antimicrobial activities, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial drugs (Bhatt et al., 2013).
Versatility in Drug Synthesis
- The compound's structure lends itself to various synthetic transformations, leading to a range of derivatives with different biological activities. This versatility is important for the discovery and development of new drugs (Bondock et al., 2008).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-7-10-19(11-8-16)27-15-26(31(29,30)21-5-4-12-24-23(21)27)14-22(28)25-20-13-17(2)6-9-18(20)3/h4-13H,14-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCSUQVIYTXWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

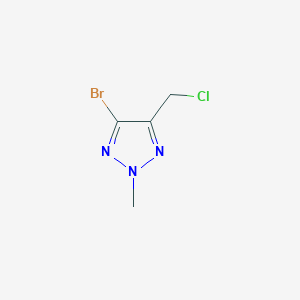
![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)
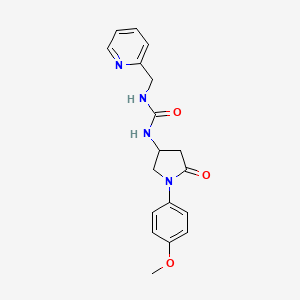
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)
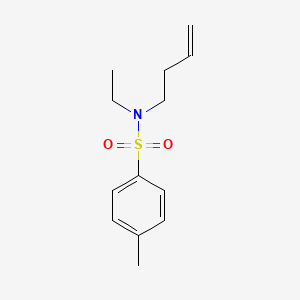
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
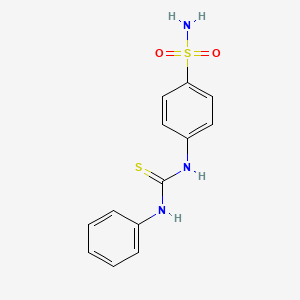
![N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B3013708.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
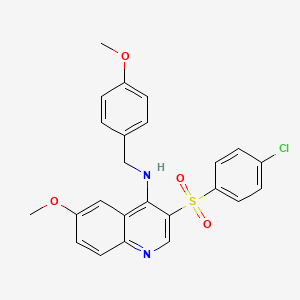
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

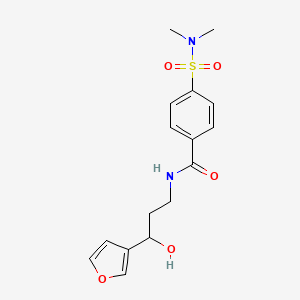
![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)